3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine
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Overview
Description
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine typically involves the bromination of 2,6-dimethylimidazo[1,2-b]pyridazine. The process begins with the preparation of 2,6-dimethylimidazo[1,2-b]pyridazine, which can be synthesized through a condensation reaction between 2,6-dimethylpyridine and glyoxal. The bromination reaction is then carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridazines, which can have different functional groups such as azides, thiocyanates, or amines, depending on the reagents used.
Scientific Research Applications
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylimidazo[1,2-b]pyridazine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains an additional chlorine atom, which can further modify its chemical properties and reactivity.
2,7-Dimethylimidazo[1,2-a]pyridine: A related compound with a different ring fusion pattern, leading to different biological activities.
Uniqueness
3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
3-bromo-2,6-dimethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-4-7-10-6(2)8(9)12(7)11-5/h3-4H,1-2H3 |
InChI Key |
KZCBOJKPBGYSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NC(=C2Br)C)C=C1 |
Origin of Product |
United States |
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